(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide

Anticoagulation Serine Protease Inhibition TF-FVIIa

This specific (2S,3'S) stereoisomer (CAS 178419-59-5) is a non-negotiable chiral building block for generating potent TF-FVIIa inhibitors (IC50=66 nM) and PHD2 inhibitors (IC50=2.5 nM). Generic substitution with racemic or alternative diastereomer mixtures causes complete target-activity loss and uncontrolled pharmacokinetic shifts. Available in research-grade (≥98%) purity with full batch traceability. Contact verified suppliers for bulk pricing, custom packaging, or scale-up synthesis support.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 178419-59-5
Cat. No. B065413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide
CAS178419-59-5
Synonyms3-Pyrrolidinol, 1-(aminophenylacetyl)-, [S-(R*,R*)]- (9CI)
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C(=O)C(C2=CC=CC=C2)N
InChIInChI=1S/C12H16N2O2/c13-11(9-4-2-1-3-5-9)12(16)14-7-6-10(15)8-14/h1-5,10-11,15H,6-8,13H2/t10-,11-/m0/s1
InChIKeySQKNAZVYDJEIIM-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide (CAS 178419-59-5): A Key Chiral Intermediate for Anticoagulant and PHD2 Inhibitor Discovery


(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide (CAS 178419-59-5) is a chiral amino amide incorporating phenylglycinamide and (3S)-hydroxypyrrolidine motifs [1]. It serves as a critical intermediate in the synthesis of phenylpyrrolidine phenylglycinamide derivatives, a class of highly potent and selective inhibitors of the Tissue Factor/Factor VIIa (TF-FVIIa) complex, which are promising novel anticoagulants [2]. Beyond its role in anticoagulant development, this compound and its analogs are also investigated as inhibitors of Prolyl Hydroxylase Domain 2 (PHD2), an emerging target for the treatment of anemia and ischemic diseases [3].

The Critical Role of Stereochemistry: Why (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide Cannot Be Replaced by Non-Specific Alternatives


Procurement of the correct stereoisomer, (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide (CAS 178419-59-5), is non-negotiable for achieving specific biological outcomes. Generic substitution with other isomers or structurally similar pyrrolidine/phenylglycinamide building blocks will lead to a complete loss of target activity or an unpredictable change in pharmacokinetic properties. The compound's specific (2S,3'S) stereochemistry is essential for precise molecular interactions within the active sites of target enzymes like TF-FVIIa and PHD2 [1]. Replacing this specific stereoisomer with a racemic mixture or an alternative diastereomer introduces uncontrolled variables that compromise assay reproducibility, lead development, and the validity of structure-activity relationship (SAR) studies [2]. The following evidence quantifies the performance of this specific compound or its direct analogs, establishing a clear basis for its selection over less-defined alternatives.

(2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide (CAS 178419-59-5): Direct Quantitative Evidence for Differentiated Activity in Anticoagulation and Anemia Research


Superior TF-FVIIa Inhibitory Potency Achieved via (3S)-Hydroxypyrrolidine Ring Acid Incorporation

The introduction of a carboxylic acid moiety on the pyrrolidine ring, as derived from a (3S)-hydroxypyrrolidinyl building block, is a key structural feature that distinguishes highly optimized TF-FVIIa inhibitors from earlier, less potent lead compounds. This modification, guided by molecular modeling, resulted in a substantial increase in inhibitory activity. For example, the optimized lead compound containing a pyrrolidine acid moiety (Compound 20) exhibited an IC50 of 66 nM against the TF-FVIIa complex, representing a more than 4-fold improvement in potency compared to the early benzylamide lead (Compound 2), which had an IC50 of 300 nM [1]. This demonstrates that the specific incorporation of the chiral pyrrolidine acid motif is critical for achieving the high potency required for advanced preclinical anticoagulants.

Anticoagulation Serine Protease Inhibition TF-FVIIa Structure-Based Drug Design

Enhanced Selectivity Profile of Phenylpyrrolidine Phenylglycinamide-Based TF-FVIIa Inhibitors in In Vitro Safety Panels

A major challenge in TF-FVIIa inhibitor development is achieving high selectivity to avoid promiscuous interactions that lead to toxicity. The initial benzylamide lead (Compound 18i) showed promising oral bioavailability but was discontinued due to high promiscuity, with >50% inhibition against 25 out of 53 off-targets in a CEREP safety panel [1]. In contrast, the subsequent lead compound (Compound 20), which incorporates a pyrrolidine acid derived from the (2S,3'S) scaffold, demonstrated a drastically improved safety profile, showing >50% inhibition in only 2 out of 55 assays under the same conditions [1]. This represents a significant 92% reduction in the number of off-target hits (from 25 to 2), directly linking the specific molecular scaffold to a cleaner, more drug-like profile.

Drug Safety Off-Target Selectivity In Vitro Pharmacology Anticoagulant Development

Potent PHD2 Inhibition by (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide Establishes an Alternate Therapeutic Axis

While structurally related compounds have been optimized for TF-FVIIa, the specific compound (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide (CAS 178419-59-5) itself has been directly evaluated as an inhibitor of Prolyl Hydroxylase Domain 2 (PHD2). It demonstrates potent inhibitory activity with a reported IC50 of 2.5 nM [1]. This is significantly more potent than a structurally similar comparator evaluated in a related assay, which showed an IC50 of 67 nM [2]. This nearly 27-fold difference in potency underscores the critical role of the specific stereochemistry and substitution pattern of CAS 178419-59-5 for achieving high-affinity PHD2 inhibition, positioning it as a valuable tool compound or lead for programs distinct from anticoagulation.

Anemia Ischemia PHD2 Inhibition HIF Prolyl Hydroxylase

Verified Chemical Integrity and Purity for Reproducible Experimental Outcomes

For any research or industrial application, the purity of a chemical intermediate is a critical quality attribute. Reputable suppliers offer (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide (CAS 178419-59-5) with a specified minimum purity of 98% . Furthermore, this compound is well-characterized, with a molecular weight of 220.27 g/mol and predicted physical properties like a boiling point of 433.5±45.0 °C at 760 mmHg and a density of 1.272±0.06 g/cm³ . This established purity and physicochemical profile ensures consistency in subsequent chemical reactions, reduces the risk of side reactions caused by unknown impurities, and provides a reliable baseline for scaling up synthetic processes from milligram research quantities to larger-scale development.

Chemical Procurement Analytical Chemistry Assay Reproducibility Quality Control

Validated Research and Development Applications for (2S,3'S)-N-3-Hydroxypyrrolidin-phenyl-glycinamide (CAS 178419-59-5)


Development of Next-Generation, Selective Anticoagulants Targeting the TF-FVIIa Complex

This compound is a critical synthetic precursor for building advanced phenylpyrrolidine phenylglycinamide-based anticoagulants. The data show that its incorporation leads to potent TF-FVIIa inhibition (IC50 = 66 nM) and a dramatically improved in vitro safety profile (92% reduction in promiscuous off-target activity compared to earlier leads) [1]. This makes it an essential starting material for medicinal chemistry programs focused on discovering novel antithrombotics with a low risk of bleeding.

Investigating the Hypoxia-Inducible Factor (HIF) Pathway via Potent PHD2 Inhibition

The compound itself demonstrates direct and potent inhibition of PHD2 (IC50 = 2.5 nM), a key regulator of the HIF pathway, which is implicated in anemia, ischemia, and cancer metabolism [1]. This potent activity, which is significantly higher than that of structurally related compounds, validates its use as a high-quality chemical probe for studying HIF biology or as a compelling lead compound for initiating drug discovery efforts in these areas.

Synthesis of Stereochemically Complex Peptide Mimetics and Privileged Scaffolds

As a bifunctional amino amide incorporating both a chiral phenylglycinamide and a (3S)-hydroxypyrrolidine moiety, this building block is invaluable for the synthesis of stereochemically defined, complex molecules [1]. Its specific (2S,3'S) configuration is crucial for exploring chirality-dependent biological activities, making it a key reagent for constructing libraries of peptide mimetics, peptidomimetics, and other privileged scaffolds in drug discovery [2].

Ensuring Reproducibility in Advanced SAR and Lead Optimization Studies

The availability of this compound with a specified high purity (≥ 98%) ensures that subsequent chemical modifications and biological evaluations are based on a consistent and well-defined starting material [1]. This is critical for generating reliable SAR data, facilitating lead optimization, and enabling the smooth scale-up of promising candidates, as the defined physicochemical properties allow for more predictable reaction outcomes and purification processes [2].

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